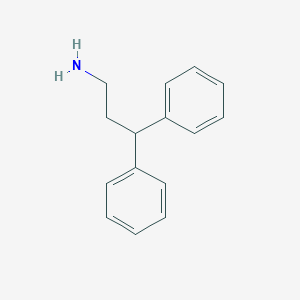

3,3-Diphenylpropylamine

Overview

Description

3,3-Diphenylpropylamine is a form of diphenylpropylamine . It is commonly conjugated to another agent, creating a “bifunctional” molecule . These agents are often used to treat Cardiovascular disease (CVD) . It is also a metabolite of Prenylamine and has shown antiextensor effects as well as neuroexcitatory effects .

Synthesis Analysis

3,3-Diphenylpropylamine has been used as an internal standard for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific high-performance liquid chromatographic method . It has also been used as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate .

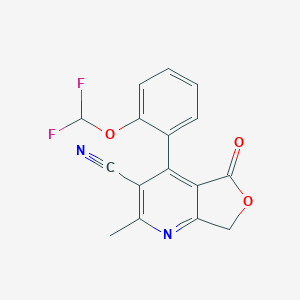

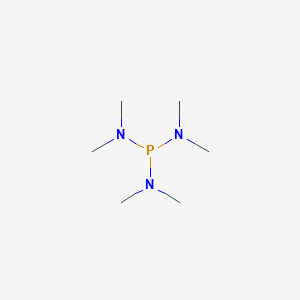

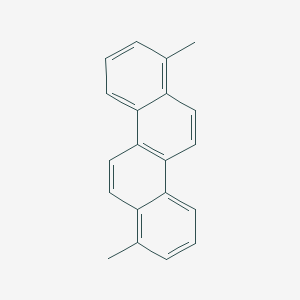

Molecular Structure Analysis

The molecular formula of 3,3-Diphenylpropylamine is C15H17N . It has a molar mass of 211.308 g·mol−1 . The structure of 3,3-Diphenylpropylamine contains a total of 34 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aliphatic) .

Physical And Chemical Properties Analysis

3,3-Diphenylpropylamine appears as a clear yellow liquid after melting . It has a density of 1.0±0.1 g/cm3, a boiling point of 331.9±31.0 °C at 760 mmHg, and a flash point of 155.2±17.0 °C . It also has a molar refractivity of 68.4±0.3 cm3 .

Scientific Research Applications

Internal Standard in Chromatographic Analysis

3,3-Diphenylpropylamine has been used as an internal standard for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific high-performance liquid chromatographic method . This application is crucial in pharmacokinetic studies and therapeutic drug monitoring.

Synthesis of Isocyanates

This compound serves as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate . Isocyanates are used in the production of polyurethane products, which have a wide range of applications including foams, coatings, adhesives, and sealants.

Safety And Hazards

3,3-Diphenylpropylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name |

3,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISZTEOELCMZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1019-05-2 (hydrochloride) | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30204458 | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diphenylpropylamine | |

CAS RN |

5586-73-2 | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5586-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While 3,3-Diphenylpropylamine itself doesn't possess direct anticholinergic activity, its derivatives, like Terodiline, exhibit these effects. They function as competitive antagonists at muscarinic receptors, primarily targeting the M3 subtype. [] This action inhibits the binding of acetylcholine, a neurotransmitter, leading to reduced smooth muscle contraction and decreased glandular secretions. [, , , ]

ANone: The molecular formula of 3,3-Diphenylpropylamine is C15H17N, and its molecular weight is 211.30 g/mol.

A: Researchers utilize various spectroscopic techniques to characterize 3,3-Diphenylpropylamine and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Liquid Chromatography Mass Spectrometry (LC/MS) for identification and quantification, and Gas Chromatography Mass Spectrometry (GC/MS) for volatile derivatives. [, , ]

A: 3,3-Diphenylpropylamine and its bromide derivative (DPPA-Br) act as effective ligands in the synthesis of perovskite quantum dots (PQDs). These ligands influence crystal growth, enhancing the photoluminescence quantum yield (PLQY) and stability of PQDs, crucial for applications in light-emitting diodes (LEDs). [, , , ]

A: While 3,3-Diphenylpropylamine itself is not typically used as a catalyst, its unique structure and reactivity make it a valuable building block in organic synthesis. Researchers have explored its use in preparing various heterocyclic compounds and as a starting material for synthesizing more complex molecules with potential catalytic applications. [, , ]

A: Computational chemistry plays a vital role in understanding the structure-activity relationship (SAR) of 3,3-Diphenylpropylamine derivatives. Techniques like Conformationally Sampled Pharmacophore (CSP) modeling help predict the efficacy and binding modes of these compounds with targets like the μ-opioid receptor. These models aid in designing new derivatives with improved pharmacological profiles. [, ]

A: Modifications to the 3,3-Diphenylpropylamine scaffold significantly impact its biological activity. For instance, adding a halogen to the propylamine chain can enhance antimuscarinic activity. [] Substitutions on the phenyl rings also affect receptor binding affinity and selectivity. The N-substituent plays a crucial role, with bulky groups like tert-butyl in Terodiline influencing its pharmacokinetic properties and duration of action. [, , , , ]

A: One challenge in formulating 3,3-Diphenylpropylamine derivatives lies in balancing solubility and stability. These compounds can exhibit low aqueous solubility, potentially impacting bioavailability. Researchers explore various formulation strategies, such as salt formation, to enhance solubility and improve pharmacokinetic properties. [, , ]

A: Terodiline undergoes extensive metabolism, primarily in the liver. In both humans and dogs, the major metabolic pathway involves aromatic hydroxylation, leading to the formation of metabolites like p-Hydroxyterodiline and p-Hydroxy-m-methoxyterodiline. These metabolites are then excreted in the urine, contributing significantly to the drug's clearance. [, ]

A: Researchers use various in vitro and in vivo models to study 3,3-diphenylpropylamine derivatives. These include isolated organ bath experiments, such as those on guinea pig hearts and bovine coronary arteries, to assess cardiovascular effects. Additionally, animal models, like beagle dogs, are employed to evaluate pharmacokinetics and pharmacodynamic responses. [, , ]

A: High-performance liquid chromatography (HPLC) with a β-cyclodextrin chiral stationary phase effectively separates the enantiomers of modafinil. UV detection at 225 nm allows for their quantification. This method is crucial for pharmacokinetic studies as it enables researchers to assess the individual disposition of each enantiomer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.